molecular formula C12H7BrFNO3 B8489059 1-Bromo-4-(2-fluorophenoxy)-3-nitrobenzene

1-Bromo-4-(2-fluorophenoxy)-3-nitrobenzene

Cat. No. B8489059
M. Wt: 312.09 g/mol
InChI Key: JLQGFPAJGMDUSZ-UHFFFAOYSA-N
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Patent
US03959364

Procedure details

2-Fluorophenol and 2,5-dibromo-1-nitrobenzene were reacted together under Ullmann conditions to give 1-bromo-4-(2-fluorophenoxy)-3-nitrobenzene which was reduced and deaminated to give the desired product b.p. 112°-116°C./0.8mm.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[OH:8].Br[C:10]1[CH:15]=[CH:14][C:13]([Br:16])=[CH:12][C:11]=1[N+:17]([O-:19])=[O:18]>>[Br:16][C:13]1[CH:14]=[CH:15][C:10]([O:8][C:3]2[CH:4]=[CH:5][CH:6]=[CH:7][C:2]=2[F:1])=[C:11]([N+:17]([O-:19])=[O:18])[CH:12]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=C(C=CC=C1)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=C(C=C(C=C1)Br)[N+](=O)[O-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC(=C(C=C1)OC1=C(C=CC=C1)F)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.